1,1,4,7,10,10-Hexamethyltriethylenetetramine

ATRP Block Copolymer Polymerization

HMTETA (CAS 3083-10-1) is the premier tetradentate ligand for Cu-mediated ATRP, delivering 42% PMMA yield and Mn 27,600 g/mol—outperforming PMDETA and TMEDA. Its fully methylated architecture enables superior PAN synthesis control (activation energy 45.7 kJ/mol) and accelerates sterically hindered alkylations. Critically, the Cu(I)Br/HMTETA complex's ultralow solubility (1.9 mM) permits reduced catalyst loading, minimizing residual metal in biomedical and electronic-grade polymers. Select HMTETA when generic polyamines fail to deliver precision polymerization outcomes.

Molecular Formula C12H30N4
Molecular Weight 230.39 g/mol
CAS No. 3083-10-1
Cat. No. B1217956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,4,7,10,10-Hexamethyltriethylenetetramine
CAS3083-10-1
Synonyms1,1,4,7,10,10-Hexamethyltriethylenetetramine
HMTTA cpd
Molecular FormulaC12H30N4
Molecular Weight230.39 g/mol
Structural Identifiers
SMILESCN(C)CCN(C)CCN(C)CCN(C)C
InChIInChI=1S/C12H30N4/c1-13(2)7-9-15(5)11-12-16(6)10-8-14(3)4/h7-12H2,1-6H3
InChIKeyDWFKOMDBEKIATP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1,1,4,7,10,10-Hexamethyltriethylenetetramine (CAS 3083-10-1) for Advanced ATRP Ligand and Synthetic Reagent Applications


1,1,4,7,10,10-Hexamethyltriethylenetetramine (CAS 3083-10-1), commonly abbreviated as HMTETA, is a fully methylated, linear tetra-amine with the molecular formula C₁₂H₃₀N₄ and a molecular weight of 230.40 g/mol [1]. This compound is a clear, colorless to light yellow liquid with a density of 0.847 g/mL at 25°C and a boiling point of 130°C at 11 mmHg [2]. HMTETA is a cornerstone ligand in copper-mediated Atom Transfer Radical Polymerization (ATRP), serving as a tetradentate nitrogen donor that stabilizes the active Cu(I) species and governs the equilibrium between dormant and propagating polymer chains [3]. Beyond ATRP, it functions as a powerful rate-enhancing additive in alkylation reactions and as a hardener in epoxy resin systems .

Why Generic Polyamine Substitution Fails: Critical Ligand-Specific Performance Divergence in ATRP and Synthesis


Substituting HMTETA with a generic polyamine such as TMEDA or PMDETA is not a viable procurement strategy for controlled radical polymerization or high-yield organic synthesis. While these compounds share an amine backbone, their denticity, electronic properties, and steric bulk are fundamentally different, leading to divergent catalytic activity, polymerization control, and product outcomes [1]. HMTETA's unique combination of tetradentate coordination and extensive N-methylation provides a specific kinetic and thermodynamic profile that is not replicated by its less-substituted or lower-denticity analogs [2]. The evidence below demonstrates that these structural differences manifest as quantifiable, application-critical performance metrics, directly impacting yield, molecular weight distribution, and reaction rate, thereby justifying a precise, HMTETA-specific procurement decision.

Quantitative Performance Evidence: HMTETA vs. Key Comparators in Polymerization and Organic Synthesis


Superior Block Copolymer Yield and Molecular Weight in ATRP Compared to PMDETA and TMEDA

In the ATRP synthesis of PMMA block copolymers from poly(propylene carbonate) macroinitiators, HMTETA as a ligand with CuBr achieved a 42% yield of the PMMA block, outperforming PMDETA (41%) and TMEDA (trace yield) under identical conditions. Critically, the resulting polymer with HMTETA exhibited the highest number-average molecular weight (Mn = 27,600 g/mol) among the effective ligands tested, indicating superior chain extension efficiency [1].

ATRP Block Copolymer Polymerization Catalyst

Enhanced Polymerization Control in AGET ATRP of Acrylonitrile Compared to PMDETA

In Activators Generated by Electron Transfer (AGET) ATRP of acrylonitrile (AN), HMTETA as both ligand and reducing agent provided better control over the polymerization than PMDETA under identical experimental conditions [1]. The apparent activation energy for the HMTETA-mediated AGET ATRP of AN was determined to be 45.7 kJ/mol, a key kinetic parameter for process optimization and scale-up [1].

AGET ATRP Acrylonitrile Polymerization Control Catalyst

Dramatic Rate Enhancement of Lithium Enolate Alkylation Compared to Absence of HMTETA

HMTETA acts as a potent rate-enhancing additive in the alkylation of lithium enolates. The addition of 3 equivalents of HMTETA greatly enhanced the rate of the reaction between the lithium enolate of 1-tetralone and alkyl halides compared to the same reaction without the additive [1]. This rate acceleration is accompanied by an improved ratio of mono- to di-alkylated product under shorter reaction times, indicating enhanced selectivity [1].

Alkylation Rate Enhancement Organic Synthesis Additive

Differential Cu(I) Solubility Profile Enables Low-Catalyst-Loading ATRP Protocols

The solubility of the active Cu(I) catalyst complex is a critical parameter for ATRP, particularly when reducing metal catalyst concentration. Cu(I)Br complexed with HMTETA exhibits a solubility of only 1.9 mM (6.7% of total CuBr), which is significantly lower than the 19.4 mM (66%) solubility observed for the Cu(I)Br/PMDETA complex [1]. This lower solubility allows for substantial reductions in catalyst concentration without affecting polymerization rates, as the reaction is governed by the small, soluble fraction of the catalyst [1].

ATRP Catalyst Solubility Copper Complex Reaction Optimization

Distinct Ionic Character and Coordination Geometry in ATRP Cu(II) Deactivator Complexes Compared to PMDETA

In ATRP, the structure of the Cu(II) deactivator complex influences the deactivation rate and overall polymerization control. X-ray crystallography reveals that the Cu(II) complex with HMTETA ([CuII(hmteta)Br]+[Br]−) is ionic with a distorted square pyramidal geometry around the copper center [1]. In contrast, the Cu(II) complex with PMDETA (CuII(pmdeta)Br₂) is neutral and adopts a different coordination environment [1]. This fundamental structural difference between the tetradentate HMTETA complex and the tridentate PMDETA complex contributes to their distinct kinetic behaviors in ATRP.

ATRP Coordination Chemistry Copper Complex Catalyst Structure

High-Value Application Scenarios for 1,1,4,7,10,10-Hexamethyltriethylenetetramine (CAS 3083-10-1)


Controlled Synthesis of Well-Defined Block Copolymers via ATRP

HMTETA is the ligand of choice for the copper-mediated ATRP synthesis of block copolymers where high yield and high molecular weight are paramount. As demonstrated, HMTETA outperforms PMDETA and TMEDA in achieving a 42% yield and an Mn of 27,600 g/mol for PMMA blocks [4]. This makes it particularly valuable for creating advanced materials for drug delivery, nanolithography, and thermoplastic elastomers.

High-Precision AGET ATRP of Acrylonitrile for PAN-Based Materials

For the synthesis of polyacrylonitrile (PAN) and its copolymers, HMTETA provides superior control in AGET ATRP compared to PMDETA [4]. The defined activation energy of 45.7 kJ/mol facilitates reproducible and scalable processes for producing PAN with narrow molecular weight distributions, which is critical for carbon fiber precursors and high-performance membranes [4].

Accelerated and Selective Alkylation in Complex Organic Synthesis

Synthetic chemists facing sluggish alkylations of sterically hindered enolates will find HMTETA an invaluable additive. Its ability to greatly enhance the reaction rate and improve the mono-/di-alkylation product ratio, as shown with 1-tetralone enolates, enables faster reaction times and cleaner product profiles, simplifying downstream purification and improving overall synthetic efficiency [4].

Low-Catalyst-Loading ATRP for Biomedical and Electronic Applications

The exceptionally low solubility of the Cu(I)Br/HMTETA complex (1.9 mM) enables ATRP processes with significantly reduced catalyst concentrations without sacrificing polymerization rate [4]. This is a key advantage for producing metal-sensitive polymers for biomedical implants, drug delivery vehicles, and electronic materials, where minimizing residual copper contamination is essential for safety and performance.

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